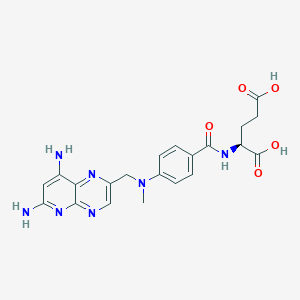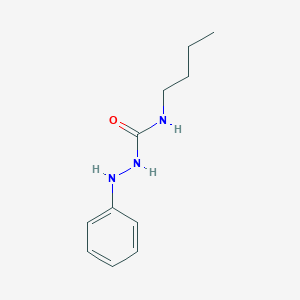
1-Anilino-3-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-3-butylurea is an organic compound characterized by the presence of an aniline group attached to a butylurea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of 1-Anilino-3-butylurea typically involves the reaction of aniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Aniline with Butyl Isocyanate: Aniline is reacted with butyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Anilino-3-butylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.
Substitution: The aniline group in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitro compounds. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Anilino-3-butylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure allows for modifications that could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Anilino-3-butylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by modifying protein functions.
Comparison with Similar Compounds
1-Anilino-3-butylurea can be compared with other similar compounds, such as anilino-1,4-naphthoquinones and other aniline derivatives. These compounds share some structural similarities but differ in their reactivity and applications. For example:
Anilino-1,4-naphthoquinones: These compounds are known for their potent tyrosinase inhibitory activity and are used in the treatment of hyperpigmentation disorders.
Other Aniline Derivatives: Compounds like 1-anilino-3-butylthiourea have different chemical properties and applications, such as in the synthesis of urea derivatives.
The uniqueness of this compound lies in its specific combination of aniline and butylurea moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
35524-21-1 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-anilino-3-butylurea |
InChI |
InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15) |
InChI Key |
RTFZBFUSRAWOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


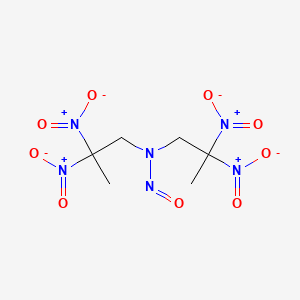
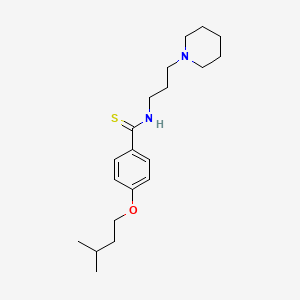
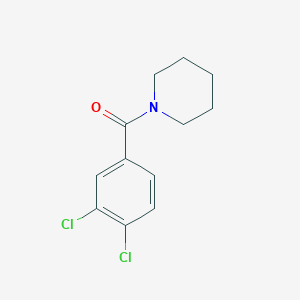

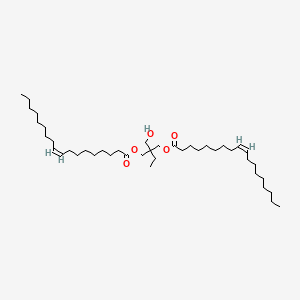

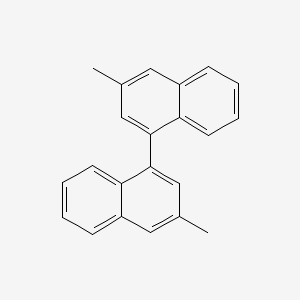
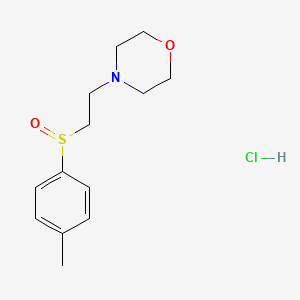
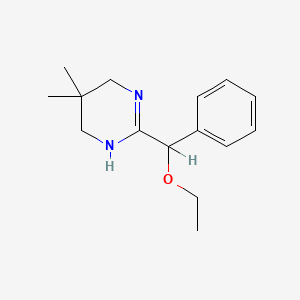
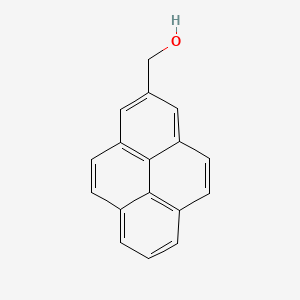
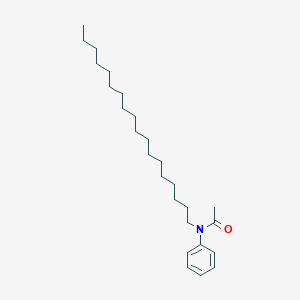
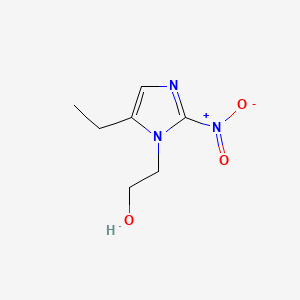
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
